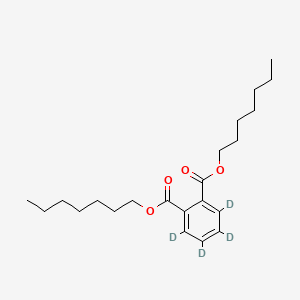
Di-n-heptyl ftalato-d4
Descripción general
Descripción
Di-n-heptyl Phthalate-d4 is a deuterated phthalate ester, specifically the diheptyl ester of benzene-1,2-dicarboxylic acid. It is a derivative of phthalic acid and is used primarily as a plasticizer to impart flexibility and durability to plastic products. This compound is also known for its application in scientific research, particularly in the study of environmental contaminants and their effects on human health .
Aplicaciones Científicas De Investigación
Di-n-heptyl Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used as a marker to study the contamination of water and soil by phthalates.
Toxicology: Investigated for its effects on human health, particularly its role as an endocrine disruptor.
Analytical Chemistry: Employed as a standard in gas chromatography and mass spectrometry for the quantification of phthalates in various samples.
Material Science: Used to study the properties of plasticized materials and their behavior under different conditions
Mecanismo De Acción
Target of Action
Di-n-heptyl Phthalate-d4, a derivative of Phthalate, is an organic extract contaminant found in drinking water . It has been shown to activate the Nrf-2-Mediated Antioxidant response in human cell lines . The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress and inflammation, and it is involved in the regulation of genes encoding antioxidant proteins.
Mode of Action
It is known to activate the nrf-2-mediated antioxidant response . This suggests that the compound may interact with the Nrf2 pathway, leading to the upregulation of antioxidant proteins that protect cells from oxidative damage.
Biochemical Pathways
The primary biochemical pathway affected by Di-n-heptyl Phthalate-d4 is the Nrf2 pathway . This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Activation of the Nrf2 pathway leads to the upregulation of these antioxidant proteins, enhancing the cell’s defenses against oxidative stress.
Pharmacokinetics
Like other phthalates, it is likely to be lipophilic and sparingly soluble in water . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.
Result of Action
The activation of the Nrf2 pathway by Di-n-heptyl Phthalate-d4 leads to an increased expression of antioxidant proteins . These proteins help to neutralize harmful free radicals in the body, reducing oxidative stress and potentially preventing damage to cells and tissues.
Análisis Bioquímico
Biochemical Properties
Di-n-heptyl Phthalate-d4 interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate the Nrf-2-Mediated Antioxidant response in human cell lines
Cellular Effects
It has been shown to activate the Nrf-2-Mediated Antioxidant response in human cell lines , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to activate the Nrf-2-Mediated Antioxidant response in human cell lines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-n-heptyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with heptanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Phthalic Anhydride+2Heptanol→Di-n-heptyl Phthalate-d4+Water
Industrial Production Methods: In industrial settings, the production of Di-n-heptyl Phthalate-d4 involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: Di-n-heptyl Phthalate-d4 primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, can hydrolyze the ester bond.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to the corresponding alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid and heptanol.
Oxidation: Phthalic acid derivatives.
Reduction: Heptanol and phthalic acid derivatives.
Comparación Con Compuestos Similares
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
- Diisobutyl phthalate (DiBP)
Comparison: Di-n-heptyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical applications. Compared to other phthalates like DEHP and DINP, it has a longer alkyl chain, which imparts different physical and chemical properties. For instance, it has a higher boiling point and different solubility characteristics. Its deuterated form also makes it valuable in studies involving isotopic labeling and tracing .
Propiedades
IUPAC Name |
diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3/i11D,12D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXWCOOWVGKMT-SAQXESPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC)C(=O)OCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334361 | |
| Record name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-41-6 | |
| Record name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


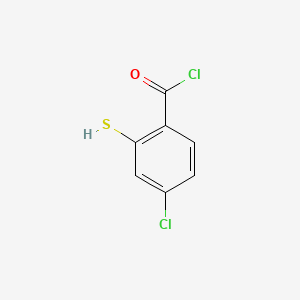


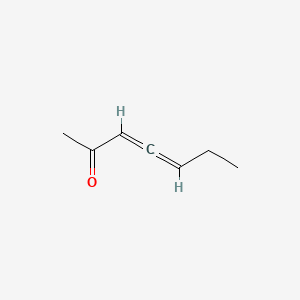
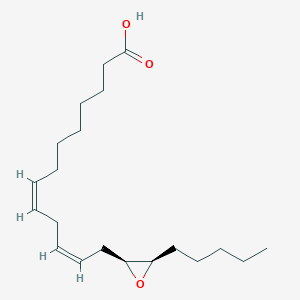


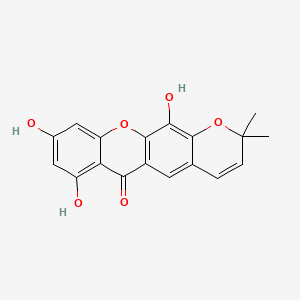
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)
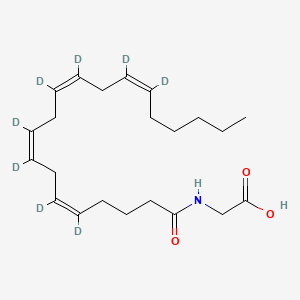
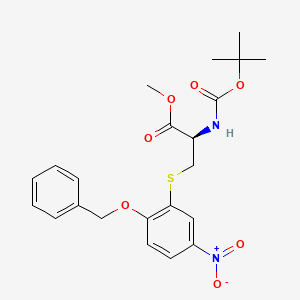
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
